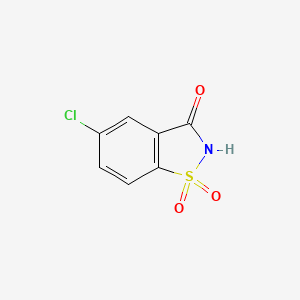

5-Chlorosaccharin

Overview

Description

5-Chlorosaccharin is a derivative of saccharin, an artificial sweetener. It belongs to the class of N-haloimides and is known for its electrophilic chloro substituent, which makes it more reactive than similar compounds like N-chlorosuccinimide . This compound is stable, crystalline, and soluble in most common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Chlorosaccharin can be synthesized from 4-chloro-2-methylbenzenesulfonamide. One method involves the use of chromium (VI) oxide and periodic acid in acetonitrile, heated for one hour . Another green methodology starts from sodium saccharinate and potassium chloride in the presence of oxone and water as the solvent, resulting in moderate yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial purposes. The use of green chemistry principles, such as the oxone method, is preferred for environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorosaccharin undergoes various types of reactions, including:

Halogenation: It can halogenate electron-rich aromatic compounds, producing mixtures of ortho and para isomers.

Oxidation: It acts as an oxidizing agent in the presence of perchloric acid, oxidizing substrates like 4-oxoacids.

Substitution: It can participate in substitution reactions, particularly with electron-rich aromatic compounds.

Common Reagents and Conditions:

Halogenation: Reagents like N-chlorosaccharin and N-bromosaccharin are used under mild conditions to achieve halogenation.

Oxidation: Chromium (VI) oxide and periodic acid in acetonitrile are used for oxidation reactions.

Major Products:

Halogenation: Produces halogenated aromatic compounds, predominantly para isomers.

Oxidation: Produces oxidized products like chlorohydrins.

Scientific Research Applications

5-Chlorosaccharin has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chlorosaccharin involves its electrophilic chloro substituent, which makes it highly reactive in halogenation and oxidation reactions. It targets electron-rich aromatic compounds, facilitating the addition of chlorine atoms to these substrates . In biological systems, its potential therapeutic effects are attributed to its ability to interact with molecular targets involved in cell proliferation and neuroprotection.

Comparison with Similar Compounds

N-Chlorosuccinimide: Similar in structure but less electrophilic than 5-Chlorosaccharin.

N-Bromosuccinimide: Another N-haloimide used for halogenation but with different reactivity patterns.

Uniqueness: this compound is unique due to its higher electrophilicity compared to N-chlorosuccinimide, making it more effective in certain organic transformations . Its stability and solubility in common organic solvents also contribute to its versatility in various chemical reactions .

Properties

IUPAC Name |

5-chloro-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKQCRDCROUYLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183333 | |

| Record name | 5-Chlorosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29083-16-7 | |

| Record name | 5-Chlorosaccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029083167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chlorosaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROSACCHARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604U63F4WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-chlorosaccharin metabolized in rats, and does it hydrolyze in vivo?

A1: Research indicates that this compound demonstrates high stability within the rat model. Following oral administration, it's primarily excreted unchanged in urine []. Specifically, 76% of the administered dose was recovered in urine within 24 hours, reaching 81% after 4 days []. Crucially, minimal hydrolysis to 5-chloro-2-sulphamoylbenzoic acid was observed, with less than 0.5% conversion detected []. This suggests that this compound remains largely intact during metabolism in rats.

Q2: Does the structure of this compound influence its interaction with taste receptors compared to other saccharin derivatives?

A2: Interestingly, while both saccharin and this compound elicited gustatory responses in gerbils, their potency differed. Saccharin showed a stronger stimulation of taste receptors compared to this compound []. This suggests that the chlorine atom at the 5-position might influence the binding affinity to taste receptors, leading to a slightly weaker sweet taste perception in the gerbil model []. Further research is needed to fully elucidate the structure-activity relationship.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1215047.png)

![2-[(6-Butoxypyridin-3-yl)amino]-4-chlorobenzoic acid](/img/structure/B1215053.png)